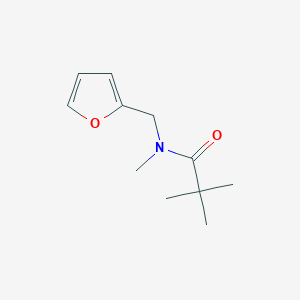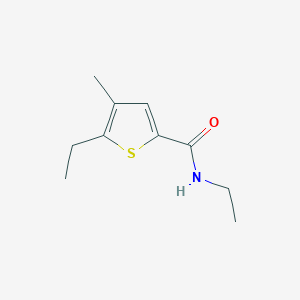
N-(4-hydroxycyclohexyl)-2-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-hydroxycyclohexyl)-2-phenylbenzamide, also known as CP 55,940, is a synthetic cannabinoid that was first synthesized in 1988. It is a potent agonist of the cannabinoid receptor CB1 and CB2, and has been widely used in scientific research to study the endocannabinoid system and its effects on the body.
Wirkmechanismus
N-(4-hydroxycyclohexyl)-2-phenylbenzamide 55,940 acts as a potent agonist of the cannabinoid receptor CB1 and CB2, which are found throughout the body, particularly in the brain and immune system. When N-(4-hydroxycyclohexyl)-2-phenylbenzamide 55,940 binds to these receptors, it activates a signaling pathway that leads to a wide range of effects on the body.
Biochemical and Physiological Effects
N-(4-hydroxycyclohexyl)-2-phenylbenzamide 55,940 has been shown to have a wide range of biochemical and physiological effects on the body. It has been shown to have analgesic and anti-inflammatory effects, as well as neuroprotective properties. It has also been studied for its potential therapeutic use in conditions such as pain, epilepsy, and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-hydroxycyclohexyl)-2-phenylbenzamide 55,940 in lab experiments is that it is a potent agonist of the cannabinoid receptor CB1 and CB2, which allows researchers to study the effects of activating these receptors on the body. However, one limitation is that N-(4-hydroxycyclohexyl)-2-phenylbenzamide 55,940 is a synthetic compound, and may not accurately represent the effects of naturally occurring cannabinoids in the body.
Zukünftige Richtungen
There are many potential future directions for research on N-(4-hydroxycyclohexyl)-2-phenylbenzamide 55,940 and the endocannabinoid system. One area of interest is the potential therapeutic use of N-(4-hydroxycyclohexyl)-2-phenylbenzamide 55,940 in conditions such as pain, epilepsy, and anxiety. Another area of interest is the development of new compounds that target the endocannabinoid system, which may have improved therapeutic properties compared to N-(4-hydroxycyclohexyl)-2-phenylbenzamide 55,940. Additionally, further research is needed to better understand the role of the endocannabinoid system in the body, and how it can be targeted for therapeutic benefit.
Synthesemethoden
N-(4-hydroxycyclohexyl)-2-phenylbenzamide 55,940 is synthesized by reacting 4-hydroxycyclohexanone with 2-phenylacetyl chloride in the presence of a base such as potassium carbonate. The resulting product is then purified through a series of chromatography steps to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-(4-hydroxycyclohexyl)-2-phenylbenzamide 55,940 has been extensively used in scientific research to study the endocannabinoid system and its effects on the body. It has been shown to have a wide range of effects, including analgesic, anti-inflammatory, and neuroprotective properties. It has also been studied for its potential therapeutic use in conditions such as pain, epilepsy, and anxiety.
Eigenschaften
IUPAC Name |
N-(4-hydroxycyclohexyl)-2-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c21-16-12-10-15(11-13-16)20-19(22)18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-9,15-16,21H,10-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNFAFAKKJEMMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC=CC=C2C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxycyclohexyl)-2-phenylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{4-[(2,2-dimethylpropanoyl)amino]benzoyl}-N-ethylpiperidine-3-carboxamide](/img/structure/B7500144.png)
![Cyclopentyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7500145.png)

![Cyclobutyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7500155.png)


![2-[4-(1,5-diphenyl-1,2,4-triazole-3-carbonyl)piperazin-1-yl]-N,N-dimethylacetamide](/img/structure/B7500172.png)
![[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl] 2-benzoylbenzoate](/img/structure/B7500181.png)

![N-[2-(difluoromethoxy)phenyl]-2-pyridin-3-yl-1,3-thiazole-4-carboxamide](/img/structure/B7500201.png)
